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Compound of Interest

Compound Name: LDN-214117

Cat. No.: B608507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor LDN-
214117 and its interaction with the Bone Morphogenetic Protein (BMP) signaling pathway. It

covers the core mechanism of action, quantitative inhibitory data, and detailed experimental

protocols relevant to the study of this compound.

The BMP Signaling Pathway
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial component of the

Transforming Growth Factor-β (TGF-β) superfamily, essential for a multitude of cellular

processes including embryonic development, tissue homeostasis, and cellular differentiation.[1]

[2][3] The canonical pathway is initiated when a dimeric BMP ligand binds to a heterotetrameric

complex of two Type I and two Type II serine/threonine kinase receptors on the cell surface.[1]

[4]

Upon ligand binding, the constitutively active Type II receptor phosphorylates and activates the

Type I receptor, such as Activin A receptor type I (ACVR1), also known as Activin receptor-like

kinase 2 (ALK2).[1] The activated Type I receptor kinase then phosphorylates intracellular

effector proteins known as Receptor-regulated SMADs (R-SMADs), specifically SMAD1,

SMAD5, and SMAD8.[5][4] These phosphorylated R-SMADs form a complex with the common-

mediator SMAD (Co-SMAD), SMAD4. This entire complex translocates into the nucleus, where

it acts as a transcription factor to regulate the expression of BMP target genes.[5][4]

Dysregulation of this pathway is implicated in various diseases, including fibrodysplasia
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ossificans progressiva (FOP) and certain cancers like diffuse intrinsic pontine glioma (DIPG).[6]

[7][8][9]
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Caption: The canonical BMP/SMAD signaling pathway.

LDN-214117: A Selective ALK2 Inhibitor
LDN-214117 is a potent, selective, and orally active small molecule inhibitor that targets the

BMP Type I receptor kinase ALK2.[6][7][8][10][11] Its development has provided a valuable

chemical probe for studying the roles of ALK2-mediated signaling and represents a therapeutic

strategy for diseases driven by aberrant ALK2 activity.[12][13] LDN-214117 has demonstrated

good brain penetration and is well-tolerated in preclinical models, making it a significant tool for

in vivo research into conditions like FOP and DIPG.[6][8][12][14]

Mechanism of Action
LDN-214117 functions as an ATP-competitive inhibitor of the ALK2 kinase domain.[15] By

binding to the ATP pocket of ALK2, it prevents the phosphorylation of the receptor's

downstream targets, the R-SMADs (SMAD1/5/8). This action effectively halts the signal

transduction cascade, preventing the nuclear translocation of the SMAD complex and

subsequent transcription of BMP-responsive genes. Its selectivity for ALK2 and ALK1 over

other BMP Type I receptors like ALK3, and particularly over TGF-β receptors like ALK5, allows

for more precise dissection of specific signaling pathways.[6][10][16]
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Caption: Inhibition of ALK2 by LDN-214117 blocks SMAD phosphorylation.

Quantitative Data
The inhibitory activity of LDN-214117 has been quantified in both biochemical and cell-based

assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's

potency.

In Vitro Kinase Inhibitory Activity
The following table summarizes the IC50 values of LDN-214117 against a panel of purified

recombinant kinases. The data highlights the compound's high affinity for ALK2 and ALK1, with

significantly lower potency against other related kinases.
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Target Kinase IC50 (nM) Reference(s)

ALK2 (ACVR1) 24 [6][7][10][11][16]

ALK1 24 - 27 [6][16]

ALK3 1,171 [6][16]

ALK5 3,000 [6][16]

Cellular Inhibitory Activity
The following table presents the IC50 values of LDN-214117 for the inhibition of signaling

induced by various BMP ligands in cellular assays. This demonstrates the compound's

functional antagonism of the pathway in a biological context, showing relative selectivity for

BMP6-mediated signaling.

Ligand-Induced Pathway IC50 (nM) Reference(s)

BMP6 ~100 [6][10][16]

BMP4 960 [6]

BMP2 1,022 [6]

TGF-β1 16,000 [6][16]

Experimental Protocols
Standardized assays are critical for evaluating the potency and selectivity of inhibitors like

LDN-214117. Below are representative protocols for key experiments.

In Vitro ALK2 Kinase Assay (ADP-Glo™ Format)
This biochemical assay quantifies the kinase activity of ALK2 by measuring the amount of ADP

produced during the phosphorylation reaction.

Objective: To determine the IC50 value of LDN-214117 against purified ALK2.

Materials:
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Recombinant human ALK2 enzyme

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[17]

Substrate (e.g., dephosphorylated casein, 0.5 mg/mL)[10]

ATP solution

LDN-214117 serial dilutions

ADP-Glo™ Kinase Assay Kit (Promega)

384-well plates

Plate reader capable of measuring luminescence

Procedure:

Reaction Setup: In a 384-well plate, add 1 µL of LDN-214117 at various concentrations

(typically from 0.01 nM to 100 µM) or DMSO vehicle control.

Enzyme Addition: Add 2 µL of ALK2 enzyme diluted in kinase buffer to each well.

Initiate Reaction: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final

ATP concentration is typically near its Km value.

Incubation: Incubate the plate at room temperature for a set time (e.g., 45-120 minutes).[10]

[17]

Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase

reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP

generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

Signal Detection: Measure the luminescence signal using a plate reader. The signal is

directly proportional to the amount of ADP produced and thus to the kinase activity.
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Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor

concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular BMP Reporter Assay (BRE-Luciferase)
This cell-based assay measures the transcriptional activity of the BMP pathway to assess

inhibitor efficacy in a cellular environment.

Objective: To determine the IC50 value of LDN-214117 against BMP ligand-induced signaling.

Materials:

C2C12 cell line stably transfected with a BMP-responsive element (BRE) luciferase reporter

construct.[18][19]

Cell culture medium (e.g., DMEM with 10% FBS)

Recombinant BMP ligand (e.g., BMP6)

LDN-214117 serial dilutions

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

96-well clear-bottom white plates

Luminometer

Procedure:

Cell Plating: Seed the C2C12-BRE-Luc cells into a 96-well plate at a density of ~5 x 10³ cells

per well and allow them to attach overnight.[18]

Inhibitor Pre-treatment: Replace the medium with low-serum medium containing serial

dilutions of LDN-214117 or DMSO vehicle. Incubate for 1-2 hours.

Ligand Stimulation: Add the BMP ligand (e.g., BMP6) to the wells at a final concentration that

elicits a robust response (e.g., EC80).

Incubation: Incubate the cells for 16-24 hours to allow for reporter gene expression.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b608507?utm_src=pdf-body
https://aacrjournals.org/mct/article/14/11/2527/130525/Effective-Inhibition-of-Bone-Morphogenetic-Protein
https://pmc.ncbi.nlm.nih.gov/articles/PMC2813719/
https://www.benchchem.com/product/b608507?utm_src=pdf-body
https://aacrjournals.org/mct/article/14/11/2527/130525/Effective-Inhibition-of-Bone-Morphogenetic-Protein
https://www.benchchem.com/product/b608507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysis and Signal Detection: Remove the medium and add luciferase substrate solution

directly to the wells according to the manufacturer's protocol. This lyses the cells and initiates

the luminescent reaction.

Data Analysis: Measure luminescence using a plate reader. Normalize the data to

unstimulated controls and plot the percentage of inhibition against the logarithm of the

inhibitor concentration to determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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